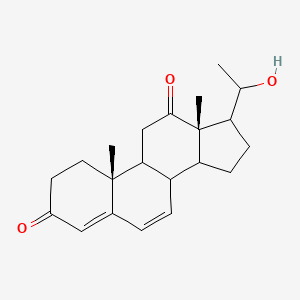
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is a steroid compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves several synthetic routes. One common method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione, which is then rearranged under alkaline conditions to produce Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroid compounds.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves its interaction with specific molecular targets and pathways. It acts on steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Pregna-4,20-dien-3,6-dione: A steroid and synthetic pheromone known for its effects on the vomeronasal organ and autonomic function.
Pregna-4,16-diene-3,20-dione, 12-hydroxy-: Another steroid compound with distinct chemical properties and biological activities.
Uniqueness
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is unique due to its specific structure and the resulting biological activities. Its ability to interact with steroid receptors and modulate gene expression sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12?,15?,16?,17?,18?,20-,21+/m0/s1 |
InChI Key |
AXIMAQIOARWDAI-QBQAHSKESA-N |
Isomeric SMILES |
CC(C1CCC2[C@@]1(C(=O)CC3C2C=CC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















